- A process for the preparation of venlafaxine, India, , ,
Cas no 93413-77-5 (1-[2-AMINO-1-(4-METHOXYPHENYL)ETHYL]CYCLOHEXANOL HCl)
93413-77-5 structure
Product Name:1-[2-AMINO-1-(4-METHOXYPHENYL)ETHYL]CYCLOHEXANOL HCl
CAS-Nr.:93413-77-5
MF:C15H23NO2
MW:249.34862446785
MDL:MFCD06658143
CID:61630
PubChem ID:9795857
Update Time:2024-10-26
1-[2-AMINO-1-(4-METHOXYPHENYL)ETHYL]CYCLOHEXANOL HCl Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 1-[2-AMINO-1-(4-METHOXYPHENYL)ETHYL]CYCLOHEXANOL HCl
- 1-[2-Amino-1-(4-methoxyphenyl)ethyl]cyclohexanol (see D441570)
- 1-[2-amino-1-(4-methoxyphenyl)ethyl]cyclohexan-1-ol
- 1-[2-amino-1-(4-methoxyphenyl)ethyl]Cyclohexanol
- 1-[2-Amino-1-(4-methoxyphenyl)ethyl]cyclohexanol (see D441570)
- 1-2-Amino-1-(4-methoxyphenyl)ethylcyclohexanol
- D,L-N,N-Didesmethyl Venlafaxine
- 1-[2-Amino-1-(4-methoxyphenyl)-ethyl]-cyclohexanol hydrochloride
- 1-[2-Amino-1-(p-methoxyphenyl)ethyl]cyclohexanol
- 2-(4-Methoxyphenyl)-2-(1-hydroxycyclohexyl)-ethylamine
- 1-[2-Amino-1-(4-methoxyphenyl)ethyl]cyclohexanol (ACI)
- Cyclohexanol, 1-[2-amino-1-(4-methoxyphenyl)ethyl]-, (±)- (ZCI)
- 2-(1-Hydroxy-1-cyclohexyl)-2-(4-methoxyphenyl)ethylamine
- Dinorvenlafaxine
- N,N-Didesmethylvenlafaxine
- 3235EO37UJ
- Cyclohexanol, 1-[2-amino-1-(4-methoxyphenyl)ethyl]-
- 1-(2-Amino-1-(4-methoxyphenyl)-ethyl)cyclohexanol hydrochloride
- Didesmethyl Venlafaxine, N,N-
- 1-(2-amino-1-(4-methoxyphenyl)ethyl)cyclohexanol
- N,N-Didesvenlafaxine
- Venlafaxine hydrochloride impurity, didesmethyl venlafaxine-[USP]
- (Discontinued) see M745032
- AKOS015994493
- 1-[2-amino-1-(p-methoxyphenyl)ethyl] cyclohexanol
- 2-Amino-1-(4-methoxyphenyl)ethyl] cyclohexanol acetate
- VENLAFAXINE HYDROCHLORIDE IMPURITY, DIDESMETHYL VENLAFAXINE-(USP IMPURITY)
- 1-(2-Amino-1-(p-methoxyphenyl)ethyl)cyclohexanol
- VENLAFAXINE HYDROCHLORIDE IMPURITY C (EP IMPURITY)
- Venlafaxine hydrochloride impurity C
- 1-(2-Amino-1-(4-methoxyphenyl)ethyl)cyclohexan-1-ol
- Venlafaxine-N,N-didesmethyl
- 1-(2-Amino-1-(4-methoxy phenyl)ethyl)cyclohexanol
- NS00000348
- N,N-Didesmethylvenlafaxine, (+/-)-
- SCHEMBL637250
- MFCD07367622
- CS-0357626
- N,N-Didesmethyl Venlafaxine
- DTXSID50891440
- BDBM50010888
- 1-[2-amino-1-(4-methoxyphenyl)ethyl]-cyclohexanol
- Venlafaxine hydrochloride impurity C [EP]
- 1-[2-Amino-1-(4-methoxy phenyl)ethyl]cyclohexanol
- Venlafaxine hydrochloride impurity, didesmethyl venlafaxine-(USP)
- A11704
- 1-[2-amino-1-(4-methoxyphenyl)ethyl] cyclohexanol
- 1246817-14-0
- 1-[2-Amino-1-(4-methoxyphenyl)-ethyl]cyclohexanol hydrochloride
- CHEMBL98158
- 1-[2-amino-1-(4-methoxy-2-phenyl)ethylcyclohexanol
- VENLAFAXINE HYDROCHLORIDE IMPURITY, DIDESMETHYL VENLAFAXINE-[USP IMPURITY]
- 93413-77-5
- CHEBI:83446
- DISCONTINUED. Please see A611968
- 1-[2-Amino-1-(4-methoxy-phenyl)-ethyl]-cyclohexanol (HCl)
- 1-(2-(Amino)-1-(4-methoxyphenyl)ethyl)cyclohexanol Hydrochloride
- Cyclohexanol, 1-(2-amino-1-(4-methoxyphenyl)ethyl)-
- 1-[2-amino-1(p-methoxyphenyl)ethyl]cyclohexanol
- Q27156830
- UNII-3235EO37UJ
- VENLAFAXINE HYDROCHLORIDE IMPURITY C [EP IMPURITY]
- Venlafaxine hydrochloride impurity, didesmethyl venlafaxine- [USP]
- rac cis-Moxifloxacin-d4 Acyl Sulfate
- SS-3413
- VENLAFAXINE HYDROCHLORIDE IMPURITY, DIDESMETHYL VENLAFAXINE- [USP IMPURITY]
- Venlafaxine EP Impurity C
- 1-[2-(Amino)-1-(4-methoxyphenyl)ethyl]cyclohexanol Hydrochloride
- 1-(2-amino-1-(4-methoxy-2-phenyl)ethylcyclohexanol
-
- MDL: MFCD06658143
- Inchi: 1S/C15H23NO2/c1-18-13-7-5-12(6-8-13)14(11-16)15(17)9-3-2-4-10-15/h5-8,14,17H,2-4,9-11,16H2,1H3
- InChI-Schlüssel: SUQHIQRIIBKNOR-UHFFFAOYSA-N
- Lächelt: OC1(CCCCC1)C(CN)C1C=CC(OC)=CC=1
Berechnete Eigenschaften
- Genaue Masse: 249.17300
- Monoisotopenmasse: 249.172878976g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 2
- Anzahl der Akzeptoren für Wasserstoffbindungen: 3
- Schwere Atomanzahl: 18
- Anzahl drehbarer Bindungen: 4
- Komplexität: 243
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 1
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.5
- Topologische Polaroberfläche: 55.5Ų
Experimentelle Eigenschaften
- Farbe/Form: Gelblich ölig
- Siedepunkt: 394.6°Cat760mmHg
- Flammpunkt: 192.5°C
- PSA: 55.48000
- LogP: 3.13300
1-[2-AMINO-1-(4-METHOXYPHENYL)ETHYL]CYCLOHEXANOL HCl Preismehr >>
| Verwandte Kategorien | No. | Product Name | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019118609-100g |
1-(2-Amino-1-(4-methoxyphenyl)ethyl)cyclohexanol |
93413-77-5 | 95% | 100g |
$400.00 | 2023-08-31 | |
| Axon Medchem | 1726-5 mg |
Dinorvenlafaxine |
93413-77-5 | 100% | 5mg |
€75.00 | 2023-07-10 | |
| Axon Medchem | 1726-25 mg |
Dinorvenlafaxine |
93413-77-5 | 100% | 25mg |
€225.00 | 2023-07-10 | |
| Key Organics Ltd | SS-3413-1MG |
1-[2-amino-1-(4-methoxyphenyl)ethyl]cyclohexanol |
93413-77-5 | >90% | 1mg |
£37.00 | 2025-02-09 | |
| Key Organics Ltd | SS-3413-5MG |
1-[2-amino-1-(4-methoxyphenyl)ethyl]cyclohexanol |
93413-77-5 | >90% | 5mg |
£46.00 | 2025-02-09 | |
| Key Organics Ltd | SS-3413-10MG |
1-[2-amino-1-(4-methoxyphenyl)ethyl]cyclohexanol |
93413-77-5 | >90% | 10mg |
£63.00 | 2025-02-09 | |
| Key Organics Ltd | SS-3413-20MG |
1-[2-amino-1-(4-methoxyphenyl)ethyl]cyclohexanol |
93413-77-5 | >90% | 20mg |
£76.00 | 2023-04-20 | |
| Key Organics Ltd | SS-3413-0.5G |
1-[2-amino-1-(4-methoxyphenyl)ethyl]cyclohexanol |
93413-77-5 | >90% | 0.5g |
£385.00 | 2025-02-09 | |
| eNovation Chemicals LLC | D583276-25g |
1-(4-Methoxyphenyl)-2-aminoethyl cyclohexanol hydrochloride |
93413-77-5 | 98% | 25g |
$198 | 2024-05-24 | |
| SHENG KE LU SI SHENG WU JI SHU | sc-208568-10mg |
1-[2-Amino-1-(4-methoxyphenyl)ethyl]cyclohexanol, |
93413-77-5 | 10mg |
¥1459.00 | 2023-09-05 |
1-[2-AMINO-1-(4-METHOXYPHENYL)ETHYL]CYCLOHEXANOL HCl Herstellungsverfahren
Herstellungsverfahren 1
Reaktionsbedingungen
1.1 Solvents: Ethyl acetate ; 15 min, rt
1.2 Reagents: Ammonia Solvents: Water ; pH 9, rt
1.2 Reagents: Ammonia Solvents: Water ; pH 9, rt
Referenz
Herstellungsverfahren 2
Reaktionsbedingungen
1.1 Reagents: Sodium borohydride Solvents: Tetrahydrofuran ; 0.5 h, rt
1.2 Reagents: Trifluoroacetic acid ; 1.5 h, rt; 2 h, rt
1.3 Solvents: Tetrahydrofuran ; 24 h, 20 - 25 °C; 4 h, 40 - 45 °C
1.4 Solvents: Water ; < 10 °C
1.5 Reagents: Hydrochloric acid Solvents: Water ; 15 min, pH 1, rt
1.6 Reagents: Ammonia Solvents: Water ; 30 min, pH 10 - 10.5
1.2 Reagents: Trifluoroacetic acid ; 1.5 h, rt; 2 h, rt
1.3 Solvents: Tetrahydrofuran ; 24 h, 20 - 25 °C; 4 h, 40 - 45 °C
1.4 Solvents: Water ; < 10 °C
1.5 Reagents: Hydrochloric acid Solvents: Water ; 15 min, pH 1, rt
1.6 Reagents: Ammonia Solvents: Water ; 30 min, pH 10 - 10.5
Referenz
- An improved process for the preparation of venlafaxine, India, , ,
Herstellungsverfahren 3
Reaktionsbedingungen
1.1 Reagents: Hydrochloric acid , Lithium aluminum hydride Solvents: Tetrahydrofuran , Water ; cooled; 1 h, cooled
1.2 3 h, rt; rt → 0 °C
1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 10 - 12, 0 - 5 °C
1.2 3 h, rt; rt → 0 °C
1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 10 - 12, 0 - 5 °C
Referenz
- Process for preparation of 1-[2-amino-1-(4-methoxyphenyl)ethyl]cyclohexanol formic acid salt, China, , ,
Herstellungsverfahren 4
Reaktionsbedingungen
1.1 Reagents: Hydrogen Catalysts: Copper, compd. with nickel Solvents: Methanol ; 8 h, 1.2 MPa, 45 °C
Referenz
- Preparation of venlafaxine hydrochloride intermediate, China, , ,
Herstellungsverfahren 5
Reaktionsbedingungen
1.1 Reagents: Hydrogen , Ammonia Catalysts: Nickel Solvents: Ethanol , Water
Referenz
- Preparation of 1-[α-(aminomethyl)benzyl]cycloalkanols, World Intellectual Property Organization, , ,
Herstellungsverfahren 6
Reaktionsbedingungen
1.1 Reagents: Hydrogen Catalysts: Nickel Solvents: 1,4-Dioxane ; 20 - 40 bar, rt
Referenz
- Preparation of 1-[2-Amino-1-(4-methoxyphenyl)ethyl]cyclohexanol, IP.com Journal, 2002, 2(8),
Herstellungsverfahren 7
Reaktionsbedingungen
1.1 Reagents: Hydrogen , Hydrochloric acid Catalysts: Palladium Solvents: Methanol ; 0 - 20 kg/cm2, rt → 40 °C; 7 - 12 h, 15 - 20 kg/cm2, 40 °C → 50 °C
Referenz
- Process for the preparation of highly pure 1-[2-dimethylamino-(4-methoxyphenyl) ethyl]cyclohexanol hydrochloride, World Intellectual Property Organization, , ,
Herstellungsverfahren 8
Reaktionsbedingungen
1.1 Catalysts: Aluminum chloride , Potassium borohydride Solvents: Tetrahydrofuran ; rt; 1 h, rt
1.2 Solvents: Tetrahydrofuran ; 30 min, rt; 2 h, rt; 3 h, reflux
1.3 Reagents: Hydrochloric acid Solvents: Toluene , Water ; pH 1
1.2 Solvents: Tetrahydrofuran ; 30 min, rt; 2 h, rt; 3 h, reflux
1.3 Reagents: Hydrochloric acid Solvents: Toluene , Water ; pH 1
Referenz
- Improved synthesis of 1-[2-amino-1-(4-methoxyphenyl)-ethyl]-cyclohexanol, Jingxi Huagong Zhongjianti, 2009, 39(3), 45-46
Herstellungsverfahren 9
Reaktionsbedingungen
1.1 Reagents: Potassium borohydride Catalysts: Nickel Solvents: Ethanol , Water ; 45 min, -15 - 70 °C
Referenz
- Method for preparing amine from nitrile reduction, China, , ,
Herstellungsverfahren 10
Reaktionsbedingungen
1.1 Solvents: Ethyl acetate ; 15 min, rt
1.2 Reagents: Ammonia Solvents: Water ; 10 min, pH 9, rt
1.2 Reagents: Ammonia Solvents: Water ; 10 min, pH 9, rt
Referenz
- Process for the preparation of phenethylamine derivatives using palladium-catalyzed hydrogenation as key step, World Intellectual Property Organization, , ,
Herstellungsverfahren 11
Reaktionsbedingungen
1.1 Solvents: Ethyl acetate ; 15 min, rt
1.2 Reagents: Ammonia Solvents: Water ; pH 9, rt; 10 min, rt
1.2 Reagents: Ammonia Solvents: Water ; pH 9, rt; 10 min, rt
Referenz
- A process for preparation of phenethylamine derivative, India, , ,
Herstellungsverfahren 12
Reaktionsbedingungen
1.1 Reagents: Hydrogen , Potassium borohydride Catalysts: Nickel Solvents: Ethanol ; 5 h, 1 MPa, 20 - 30 °C
Referenz
- Preparation method of 1-[2-amino-1-(4-methoxyphenyl)ethyl]cyclohexanol as antidepressant drug venlafaxine hydrochloride intermediate, China, , ,
Herstellungsverfahren 13
Reaktionsbedingungen
1.1 Reagents: Hydrogen Catalysts: Alumina , Palladium Solvents: Methanol ; 2 MPa
1.2 Reagents: Acetic acid ; pH 1
1.2 Reagents: Acetic acid ; pH 1
Referenz
- Preparation of venlafaxine by using fixed bed hydrogenation equipment, China, , ,
Herstellungsverfahren 14
Reaktionsbedingungen
1.1 Reagents: Tetrabutylammonium bromide , Sodium borohydride Solvents: Dichloromethane , Water ; 2 h, rt
1.2 Reagents: Methyl iodide Solvents: Dichloromethane ; 3 h, reflux
1.2 Reagents: Methyl iodide Solvents: Dichloromethane ; 3 h, reflux
Referenz
- Synthesis of venlafaxine hydrochloride, Zhongguo Yiyao Gongye Zazhi, 2006, 37(6), 373-374
Herstellungsverfahren 15
Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide , Sodium borohydride Solvents: Tetrahydrofuran ; 30 min, rt → -10 °C
1.2 Reagents: Iodine Solvents: Tetrahydrofuran ; 30 min, -10 - 0 °C
1.3 Solvents: Tetrahydrofuran ; 1 h, -10 - 0 °C; 30 min, reflux; reflux → rt
1.2 Reagents: Iodine Solvents: Tetrahydrofuran ; 30 min, -10 - 0 °C
1.3 Solvents: Tetrahydrofuran ; 1 h, -10 - 0 °C; 30 min, reflux; reflux → rt
Referenz
- Process for preparation of 1-[2-amino-1-(4-methoxyphenyl)ethyl]cyclohexanol as Venlafaxine intermediate, China, , ,
Herstellungsverfahren 16
Reaktionsbedingungen
1.1 Reagents: Vitride Solvents: Toluene , Tetrahydrofuran ; 0 °C; 8 h, rt
Referenz
- Synthesis of Venlafaxine Hydrochloride, Zhongguo Yiyao Gongye Zazhi, 2004, 35(10), 577-578
Herstellungsverfahren 17
Reaktionsbedingungen
1.1 Reagents: Hydrogen , Hydrochloric acid Catalysts: Palladium Solvents: Methanol ; 6 h, 3.5 bar, rt
Referenz
- Process for preparation of O-desmethylvenlafaxine, World Intellectual Property Organization, , ,
Herstellungsverfahren 18
Reaktionsbedingungen
1.1 Catalysts: Nickel dichloride , Potassium borohydride Solvents: Ethanol , Water ; 2 h, -15 - 70 °C
Referenz
- Process for preparation of amines by reduction of nitriles, China, , ,
Herstellungsverfahren 19
Reaktionsbedingungen
1.1 Reagents: (Dimethyl sulfide)trihydroboron Solvents: Tetrahydrofuran ; 5 min, rt; 15 min, rt; reflux; reflux → rt
1.2 Reagents: Methanol
1.2 Reagents: Methanol
Referenz
- Process for preparation of venlafaxine and intermediates, World Intellectual Property Organization, , ,
Herstellungsverfahren 20
Reaktionsbedingungen
1.1 Reagents: Ammonia Solvents: tert-Butanol , Water ; rt → 10 °C
1.2 Reagents: Hydrogen Catalysts: Nickel ; 1 h, 2 kg/cm2, 10 - 15 °C; 6 - 8 h, 7 kg/cm2, 35 °C
1.2 Reagents: Hydrogen Catalysts: Nickel ; 1 h, 2 kg/cm2, 10 - 15 °C; 6 - 8 h, 7 kg/cm2, 35 °C
Referenz
- Catalytic hydrogenation process for the conversion of 1-[cyano(4-methoxyphenyl)methyl]cyclohexanol into 1-[2-amino-1-(4-methoxyphenyl)ethyl]cyclohexanol using Raney nickel and a C1-4 alcohol solvent, World Intellectual Property Organization, , ,
1-[2-AMINO-1-(4-METHOXYPHENYL)ETHYL]CYCLOHEXANOL HCl Raw materials
- 1-[2-AMINO-1-(4-METHOXYPHENYL)ETHYL]CYCLOHEXANOL HCl
- Methanesulfonic acid
- 1-(Cyano-(4-methoxyphenyl)methyl)cyclohexanol
1-[2-AMINO-1-(4-METHOXYPHENYL)ETHYL]CYCLOHEXANOL HCl Preparation Products
1-[2-AMINO-1-(4-METHOXYPHENYL)ETHYL]CYCLOHEXANOL HCl Verwandte Literatur
-
Bo Wei,Zhenyu Liu,Chen Xie,Shu Yang,Wentao Tang,Aiwei Gu,Wing-Tak Wong,Ka-Leung Wong J. Mater. Chem. C, 2015,3, 12322-12327
-
J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
-
Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
-
C. Achilli,G. F. Guidetti,A. Ciana,D. Capsoni,G. Minetti Biomater. Sci., 2016,4, 1417-1421
-
Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
93413-77-5 (1-[2-AMINO-1-(4-METHOXYPHENYL)ETHYL]CYCLOHEXANOL HCl) Verwandte Produkte
- 93413-44-6(S-Venlafaxine)
- 149289-30-5(rac N-Desmethyl Venlafaxine)
- 1062606-12-5((±)-Venlafaxine-d6 HCl (N,N-dimethyl-d6))
- 93413-69-5(D,L-Venlafaxine)
- 93413-46-8(R-Venlafaxine)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
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